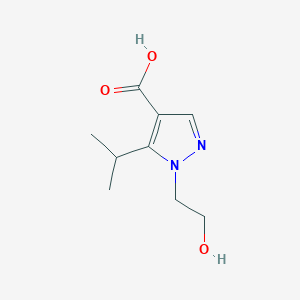
1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid
Overview
Description
1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol. This compound belongs to the class of benzodiazoles, which are heterocyclic aromatic organic compounds containing a benzene ring fused to a diazole ring. Benzodiazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid typically involves the following steps:
Benzimidazole Formation: : The starting material, o-phenylenediamine, is reacted with a carboxylic acid derivative (e.g., succinic anhydride) under acidic conditions to form benzimidazole.
Cyclopropylation: : The benzimidazole intermediate is then subjected to cyclopropylation using a suitable cyclopropylating agent (e.g., cyclopropyl bromide) in the presence of a base (e.g., potassium carbonate).
Methylation: : The cyclopropylated benzimidazole is methylated using a methylating agent (e.g., methyl iodide) to introduce the methyl group at the desired position.
Carboxylation: : Finally, the compound is carboxylated using a carboxylating agent (e.g., carbon dioxide) under high pressure and temperature conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be employed to improve the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Substitution reactions can be carried out using nucleophilic or electrophilic substitution reagents to replace hydrogen atoms or functional groups on the benzodiazole ring.
Oxidation: : KMnO4, H2CrO4, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: : LiAlH4, H2 with a palladium catalyst, and sodium borohydride (NaBH4).
Substitution: : Halogenating agents (e.g., bromine, chlorine), strong bases (e.g., sodium hydroxide), and nucleophiles (e.g., alkyl halides).
Oxidation: : Carboxylic acids, aldehydes, and ketones.
Reduction: : Alcohols, amines, and hydrocarbons.
Substitution: : Halogenated benzodiazoles, alkylated benzodiazoles, and nitro-substituted benzodiazoles.
Scientific Research Applications
1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid has various scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, including inflammation, pain, and neurological disorders.
Industry: : Applied in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulate signaling pathways, and influence cellular processes. The exact mechanism of action depends on the specific application and biological context.
Comparison with Similar Compounds
1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid can be compared with other similar compounds, such as:
2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid: : Similar structure but with a propyl group instead of a cyclopropyl group.
1-Cyclopropyl-2-ethyl-1,3-benzodiazole-5-carboxylic acid: : Similar structure but with an ethyl group instead of a methyl group.
1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid: : Similar structure but without the methyl group.
These compounds share the benzodiazole core but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
1-cyclopropyl-2-methylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-13-10-6-8(12(15)16)2-5-11(10)14(7)9-3-4-9/h2,5-6,9H,3-4H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPGSZKLSRZBGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CC3)C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



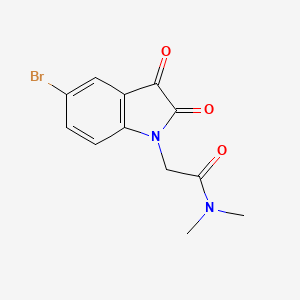
![5-{[(3-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1518843.png)
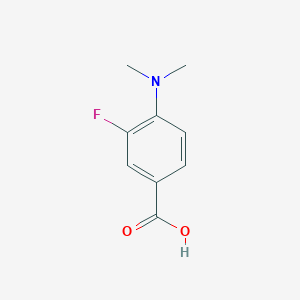



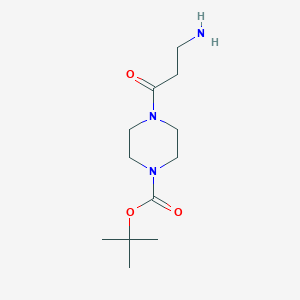
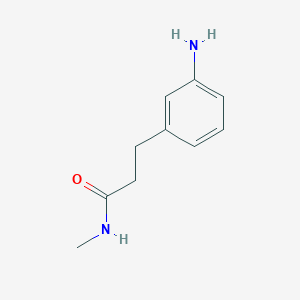
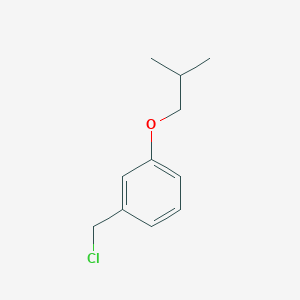


![2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid](/img/structure/B1518858.png)
